molecular formula C11H13Cl2NS B13314041 N-(3,5-dichlorophenyl)thian-4-amine

N-(3,5-dichlorophenyl)thian-4-amine

Cat. No.: B13314041
M. Wt: 262.2 g/mol
InChI Key: JCKCXPZMUGSMBD-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)thian-4-amine is a chemical compound known for its significant impact on various scientific fields. It is a derivative of thian-4-amine, with two chlorine atoms attached to the phenyl ring at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)thian-4-amine typically involves the reaction of 3,5-dichloroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

N-(3,5-dichlorophenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to disrupt the energetics of Mycobacterium tuberculosis by inhibiting efflux pumps, which are essential for the bacteria’s survival. This disruption leads to the accumulation of toxic substances within the bacterial cells, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)thian-4-amine stands out due to its specific interaction with efflux pumps in Mycobacterium tuberculosis, making it a promising candidate for developing new antibacterial agents. Its unique structure and reactivity also make it valuable for various synthetic and research applications .

Properties

Molecular Formula

C11H13Cl2NS

Molecular Weight

262.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)thian-4-amine

InChI

InChI=1S/C11H13Cl2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2

InChI Key

JCKCXPZMUGSMBD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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